molecular formula C20H20N2O3 B5490893 4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5490893
M. Wt: 336.4 g/mol
InChI Key: FNICYSIAJIWMKS-UHFFFAOYSA-N
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Description

The compound “4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound, and a tetrahydro-2-naphthalenyl group, which is a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone ring and a tetrahydro-2-naphthalenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoxalinone ring and the tetrahydro-2-naphthalenyl group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19-12-22(18-8-4-3-7-17(18)21-19)20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNICYSIAJIWMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

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